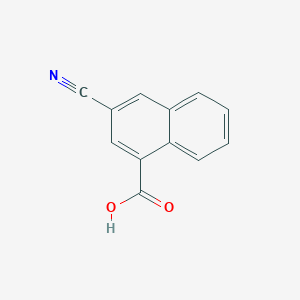
3-cyanonaphthalene-1-carboxylic Acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Carbopalladation of Nitriles
3-Cyanonaphthalene-1-carboxylic Acid is involved in the process of carbopalladation of nitriles, which is utilized for synthesizing 3,4-disubstituted 2-aminonaphthalenes. This method demonstrates high yields and good regioselectivity, offering potential applications in the synthesis of complex organic compounds (Tian, Pletnev, & Larock, 2003).
Coordination Polymer Structures
The compound participates in forming grid-like structures in coordination polymers. Its inclusion in these structures, along with cadmium(II) chloride and 1,3-bis(4-pyridyl)propane, leads to the formation of cyclic secondary building blocks that are significant in the field of materials science and crystal engineering (Phukan & Baruah, 2014).
Acidity Scale Development
This compound has been used in developing an acidity scale for excited state protonation kinetics. This scale, which utilized 1-cyanonaphthalene as a fluorescent indicator, is crucial for understanding the proton quenching of fluorescence in various chromophores (Brandon et al., 1987).
Photochemical Cycloaddition Studies
The compound is involved in photochemical cycloaddition studies, where its interaction with substituted pyridines has been examined. This research contributes to the understanding of photocycloaddition processes, which are significant in organic photochemistry (Sakamoto et al., 2000).
Photophysical and Photochemical Properties
The synthesis and study of amphiphilic carboxyl phthalocyanine oligomers, incorporating this compound, provide insights into their photophysical and photochemical properties. This research has implications for applications in photodynamic therapy and photocatalysis (Zhao et al., 2009).
Vicarious Nucleophilic Substitution Studies
This compound plays a role in vicarious nucleophilic substitution studies. It reacts with chloromethyl aryl sulfone carbanion to form bis-annulated products, providing valuable insights into nucleophilic substitution reactions (Kakosza et al., 1987).
Intramolecular Photocycloaddition Reactions
Research involving this compound in intramolecular photocycloaddition reactions of arylcyclopropane tethered 1-cyanonaphthalenes contributes to the understanding of photocycloaddition dynamics, a crucial aspect of organic photochemistry (Maeda, Matsuda, & Mizuno, 2016).
Enantioselective Sensing
The compound is used in enantioselective sensing studies for a wide variety of chiral carboxylic acids, including amino acids and halogenated carboxylic acids. This research is pivotal in developing new sensing technologies (Mei & Wolf, 2004).
Propiedades
IUPAC Name |
3-cyanonaphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2/c13-7-8-5-9-3-1-2-4-10(9)11(6-8)12(14)15/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZINDHOUKODBOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

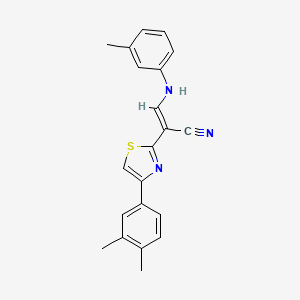
![ethyl 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate](/img/structure/B2706628.png)
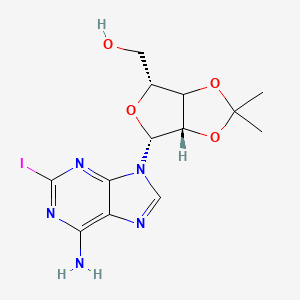
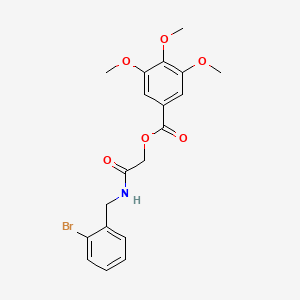
![(E)-1,3-dimethyl-2-(prop-1-en-1-yl)-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B2706634.png)

![N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2706636.png)
![(1,5-Dimethylpyrazol-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2706637.png)
![4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/no-structure.png)
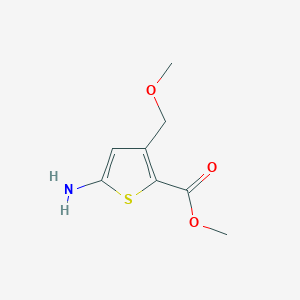
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2706640.png)
![8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2706641.png)
![Methyl 4-{[(benzoylamino)carbothioyl]amino}-3-methylbenzenecarboxylate](/img/structure/B2706644.png)
